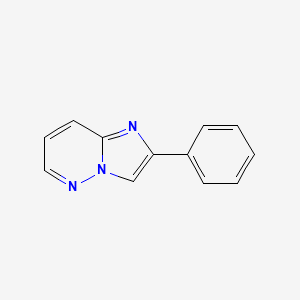

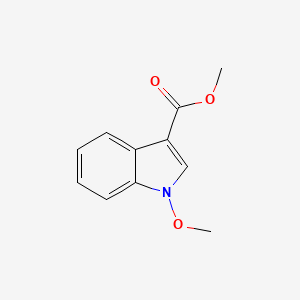

Imidazo(1,2-b)pyridazine, 2-phenyl-

Übersicht

Beschreibung

Imidazo[1,2-b]pyridazine is used as an intermediate of cefozopran, building block and in fused ring systems . It has been demonstrated in multiple reports that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Synthesis Analysis

Recent developments in organometallic-chemistry-based methods have been used for the preparation of imidazo[1,2-b]pyridazines by cyclization as well as their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada and Stille .Molecular Structure Analysis

The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines surprisingly interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region .Chemical Reactions Analysis

The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety that is found in many approved and experimental drugs . It has been demonstrated in multiple reports that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Physical And Chemical Properties Analysis

Imidazo[1,2-b]pyridazine is soluble in dimethylformamide .Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

2-phenylimidazo[1,2-b]pyridazine is a type of pyridazine derivative, which has been shown to have a wide range of pharmacological activities . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Anticancer Applications

There has been significant interest in the design and discovery of new anticancer agents based on 2-phenylimidazo[1,2-b]pyridazine . These compounds have shown promising antiproliferative effects against several human cancer cell lines, including A-549 lung cancer, Hs-683 glioma, MCF-7 breast cancer, SKMEL-28, and B16-F10 melanoma cell lines .

Drug Discovery

The unique physicochemical properties of the pyridazine ring, which is part of the 2-phenylimidazo[1,2-b]pyridazine structure, make it an attractive heterocycle for drug design . It has been used as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles .

Molecular Recognition

The pyridazine ring in 2-phenylimidazo[1,2-b]pyridazine has unique applications in molecular recognition . Its inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Optoelectronic Devices

2-phenylimidazo[1,2-b]pyridazine and similar aromatic heterocycles have shown great potential in the field of materials science . They have been reported in different technological applications, such as optoelectronic devices .

Sensors

Another application of 2-phenylimidazo[1,2-b]pyridazine is in the development of sensors . The unique properties of this class of aromatic heterocycles make them suitable for use in sensor technology .

Emitters for Confocal Microscopy and Imaging

2-phenylimidazo[1,2-b]pyridazine has also been used as emitters for confocal microscopy and imaging . This highlights its potential in the field of biomedical imaging .

Agrochemicals

Various pyridazinone derivatives, which include 2-phenylimidazo[1,2-b]pyridazine, are well known as agrochemicals . They have been used in commercially available drugs and agrochemicals, such as anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone, and herbicide agents Pyridaben and Norflurazon .

Wirkmechanismus

Target of Action

Similar compounds such as pyridazines and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

It’s known that similar compounds demonstrate different types of molecular mechanisms in the treatment of various conditions, such as inhibiting tubulin polymerization, activating caspase-3, and inhibiting the pi3k/akt/mtor signaling pathway .

Biochemical Pathways

It’s suggested that oxidative cleavage of the imidazole moiety during the chemical synthesis work might be a likely metabolic pathway .

Pharmacokinetics

A study on a similar compound, 3-methoxy-2-phenylimidazo[1,2-b]pyridazine, revealed very short metabolic half-lives (<10 min) when incubated with mouse liver microsomes .

Result of Action

Similar compounds have been found to be highly active against certain strains of bacteria, such as mycobacterium tuberculosis (mtb) and mycobacterium marinum (mm), in in vitro assays .

Action Environment

It’s worth noting that the activity of similar compounds can be significantly affected by the environment in which they are used .

Safety and Hazards

Zukünftige Richtungen

The imidazo[1,2-b]pyridazine scaffold represents an important class of heterocyclic nucleus which provides various bioactive molecules . The successful kinase inhibitor ponatinib led to a resurgence of interest in exploring new imidazo[1,2-b]pyridazine-containing derivatives for their putative therapeutic applications in medicine .

Eigenschaften

IUPAC Name |

2-phenylimidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-15-12(14-11)7-4-8-13-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMZHMORWBSSIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=N2)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171569 | |

| Record name | Imidazo(1,2-b)pyridazine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo(1,2-b)pyridazine, 2-phenyl- | |

CAS RN |

1844-54-8 | |

| Record name | Imidazo(1,2-b)pyridazine, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-b)pyridazine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B3348666.png)

![Pyridazine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B3348735.png)

![2-Methyl-1H-benzo[G]indole](/img/structure/B3348751.png)